

In-Depth Technical Guide: 4,5-Dibromo-2-methylpyridazin-3-one

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Compound of Interest

Compound Name: 4,5-Dibromo-2-methylpyridazin-3-one

Cat. No.: B080806

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CAS Number: 13645-74-4

Disclaimer: This document provides a technical overview of **4,5-Dibromo-2-methylpyridazin-3-one**. It is intended for researchers, scientists, and drug development professionals. Detailed experimental data for this specific compound are not extensively available in peer-reviewed literature. Therefore, this guide presents a combination of known data for the compound, plausible synthetic and analytical methodologies based on established chemical principles for related structures, and the biological context of the broader pyridazinone chemical class.

Executive Summary

4,5-Dibromo-2-methylpyridazin-3-one is a halogenated heterocyclic compound belonging to the pyridazinone class. Its primary role in the scientific field is as a chemical intermediate or building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.^[1] The pyridazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.^{[2][3][4]} This guide summarizes the known properties of this compound, provides detailed hypothetical and generalized experimental protocols for its synthesis and characterization, and discusses its potential applications in drug discovery workflows.

Chemical and Physical Properties

While comprehensive experimental data is limited, the fundamental properties of **4,5-Dibromo-2-methylpyridazin-3-one** are available from chemical suppliers.

Property	Value	Reference(s)
CAS Number	13645-74-4	[5]
Molecular Formula	C ₅ H ₄ Br ₂ N ₂ O	[5]
Molecular Weight	267.91 g/mol	[5]
IUPAC Name	4,5-dibromo-2-methylpyridazin-3(2H)-one	[5]
Physical Form	Solid	[5]
Storage Conditions	2-8°C, Inert atmosphere	[5]
Purity	Typically ≥98%	[5]

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for **4,5-Dibromo-2-methylpyridazin-3-one** is not readily available. However, a plausible two-step synthetic route can be proposed based on established methods for pyridazinone synthesis and subsequent N-alkylation. This involves the synthesis of the precursor 4,5-Dibromo-3(2H)-pyridazinone, followed by methylation.

Experimental Protocols

Protocol 3.1.1: Synthesis of 4,5-Dibromo-3(2H)-pyridazinone (Precursor)

This protocol is adapted from general synthesis methods for pyridazinones, which often involve the cyclization of a γ -keto acid with a hydrazine source, followed by bromination.

- Step 1: Synthesis of Pyridazin-3(2H)-one. A mixture of a suitable γ -keto acid (e.g., 4-oxobutanoic acid) and hydrazine hydrate in a 1:1.1 molar ratio is refluxed in a solvent such as ethanol or acetic acid for 4-6 hours.[\[5\]](#)
- Step 2: Purification. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is poured into ice-cold water, and the

precipitate is collected by filtration, washed with water, and dried. Recrystallization from aqueous ethanol can be performed for further purification.

- Step 3: Bromination. The dried pyridazin-3(2H)-one is dissolved in a suitable solvent like glacial acetic acid. To this solution, 2.2 equivalents of bromine (Br_2) are added dropwise at room temperature with stirring.
- Step 4: Reaction Completion and Isolation. The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Step 5: Final Purification. The mixture is cooled and poured onto crushed ice. The resulting precipitate, 4,5-Dibromo-3(2H)-pyridazinone, is collected by filtration, washed thoroughly with cold water and a dilute solution of sodium thiosulfate to remove excess bromine, and then dried under vacuum.

Protocol 3.1.2: N-Methylation to Yield **4,5-Dibromo-2-methylpyridazin-3-one**

This protocol is a generalized N-alkylation procedure for amide-like heterocycles.[\[6\]](#)[\[7\]](#)

- Step 1: Deprotonation. 4,5-Dibromo-3(2H)-pyridazinone (1.0 eq.) is dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH , 1.1 eq.), is added portion-wise at 0°C. The mixture is stirred for 30-60 minutes at this temperature to allow for complete deprotonation.
- Step 2: Methylation. A methylating agent, such as dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$, 1.1 eq.) or methyl iodide (CH_3I , 1.1 eq.), is added dropwise to the reaction mixture at 0°C.
- Step 3: Reaction. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC.
- Step 4: Quenching and Extraction. Upon completion, the reaction is carefully quenched by the slow addition of water. The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

- Step 5: Purification. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield **4,5-Dibromo-2-methylpyridazin-3-one**.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for **4,5-Dibromo-2-methylpyridazin-3-one** based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 3.2.1: Expected ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Singlet (s)	1H	H-6 (Pyridazinone ring proton)
~ 3.6 - 3.8	Singlet (s)	3H	N- CH_3 (Methyl protons)

Table 3.2.2: Expected ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 158 - 162	C=O (Carbonyl)
~ 135 - 140	C-6
~ 125 - 130	C-Br (C-4)
~ 115 - 120	C-Br (C-5)
~ 35 - 40	N- CH_3

Table 3.2.3: Expected FT-IR and Mass Spectrometry Data

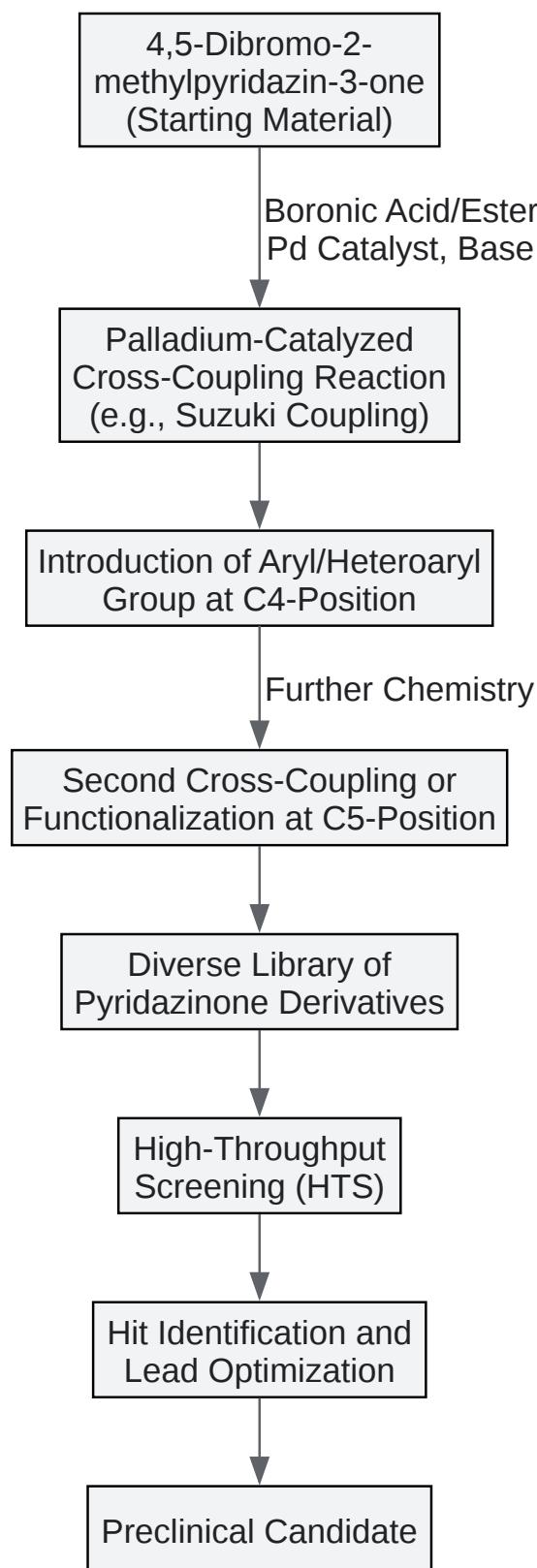
Technique	Expected Peaks / Characteristics
FT-IR (KBr)	~1660-1680 cm^{-1} (C=O stretch), ~1580-1620 cm^{-1} (C=N stretch), ~2920-2980 cm^{-1} (C-H stretch, methyl), ~550-650 cm^{-1} (C-Br stretch)
MS (EI)	Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4 peaks in ~1:2:1 ratio). Expected M ⁺ at m/z ≈ 266, 268, 270.

Application in Drug Discovery and Development

4,5-Dibromo-2-methylpyridazin-3-one serves as a versatile scaffold for the synthesis of biologically active molecules. The two bromine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at the 4- and 5-positions, enabling the creation of large chemical libraries for drug screening.

General Synthetic Workflow

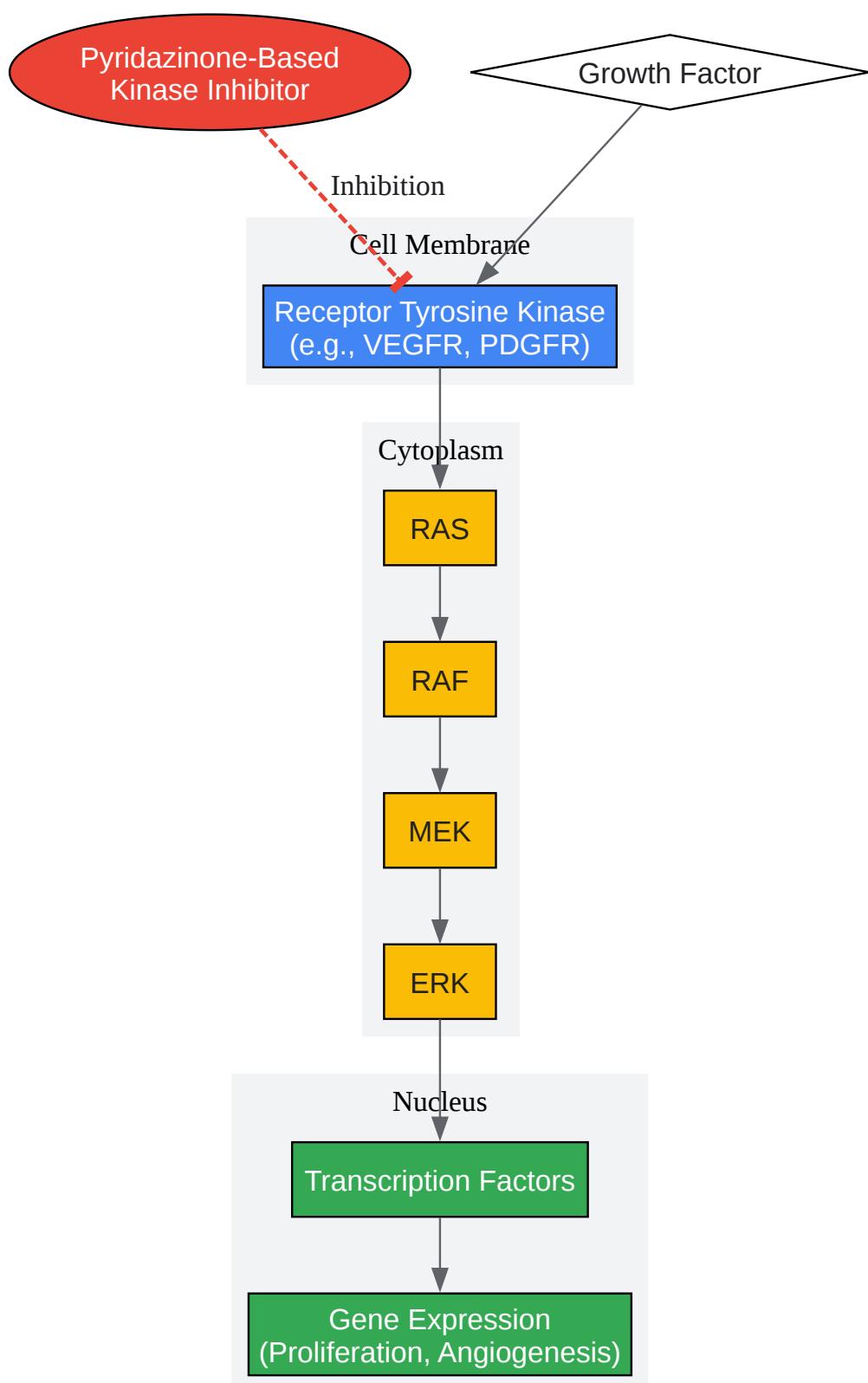
The use of this intermediate in a drug discovery program typically follows a multi-step workflow, starting from the core scaffold and leading to a final candidate compound for biological evaluation.

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Caption: General workflow for the use of **4,5-Dibromo-2-methylpyridazin-3-one** in drug discovery.

Biological Targets of Pyridazinone Derivatives

The pyridazinone core is present in numerous compounds investigated for various therapeutic targets. A prominent area of research is in oncology, where pyridazinone derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[\[1\]](#)[\[4\]](#)

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Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical pyridazinone-based kinase inhibitor.

This diagram illustrates how a drug derived from the pyridazinone scaffold might function. Many receptor tyrosine kinases (RTKs), when activated by growth factors, initiate downstream signaling cascades like the MAPK/ERK pathway. This pathway is critical for cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active.

Pyridazinone-based drugs can be designed to bind to the ATP-binding pocket of these kinases, inhibiting their function and thereby blocking the signaling cascade that leads to tumor growth and angiogenesis.[\[11\]](#)

Safety and Handling

4,5-Dibromo-2-methylpyridazin-3-one should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust.
- Avoid contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

4,5-Dibromo-2-methylpyridazin-3-one is a valuable chemical intermediate whose utility is derived from the proven pharmacological potential of the pyridazinone scaffold. While detailed studies on the compound itself are scarce, its structure provides a robust platform for the synthesis of diverse chemical libraries. Researchers and drug development professionals can leverage this building block to explore novel therapeutics targeting a wide range of diseases, particularly in the fields of oncology and cardiovascular medicine. Further research into the reactivity and applications of this specific intermediate could open new avenues for the development of next-generation pharmaceuticals.

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